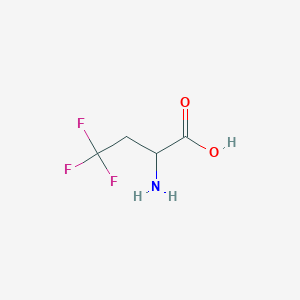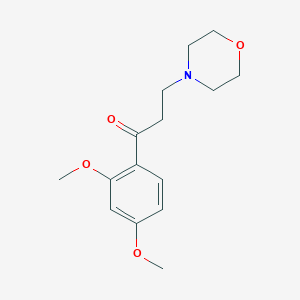
Propiophenone, 2',4'-dimethoxy-3-morpholino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiophenone, 2',4'-dimethoxy-3-morpholino- is a chemical compound that is widely used in scientific research. It is a member of the phenylketone class of compounds and is often referred to as PDM. PDM is a versatile compound that has been used in a variety of research applications, including as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for investigating the mechanisms of various biological processes.
作用機序
The mechanism of action of PDM is not fully understood, but it is thought to act as a nucleophile in chemical reactions. PDM has been shown to react with various electrophiles, including alkyl halides, to form new compounds. Additionally, PDM has been shown to react with certain metal ions to form metal complexes.
生化学的および生理学的効果
PDM has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be relatively safe for use in laboratory experiments. PDM has been used as a tool for investigating the mechanisms of various biological processes, including the synthesis of cyclic ethers and the formation of metal complexes.
実験室実験の利点と制限
One of the main advantages of PDM is its versatility. It can be used as a building block for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for investigating the mechanisms of various biological processes. Additionally, PDM is relatively easy to synthesize and is considered to be relatively safe for use in laboratory experiments.
One limitation of PDM is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, PDM has not been extensively studied for its biochemical and physiological effects, so its safety and potential side effects are not fully understood.
将来の方向性
There are many potential future directions for research involving PDM. One area of interest is the synthesis of new compounds with potential therapeutic applications, such as antitumor, antibacterial, and antiviral agents. Additionally, PDM could be used as a tool for investigating the mechanisms of various biological processes, including the formation of metal complexes and the synthesis of cyclic ethers. Further research is needed to fully understand the potential applications of PDM in scientific research.
合成法
The synthesis of PDM involves a series of chemical reactions that begin with the condensation of propiophenone with 2,4-dimethoxybenzaldehyde. The resulting product is then reacted with morpholine to produce PDM. The synthesis of PDM is a well-established procedure that has been optimized over the years to produce high yields of pure product.
科学的研究の応用
PDM has been used in a variety of research applications, including as a building block for the synthesis of other compounds. It has been used to synthesize compounds with potential antitumor, antibacterial, and antiviral properties. PDM has also been used as a reagent in chemical reactions, including in the synthesis of cyclic ethers and in the preparation of heterocyclic compounds.
特性
CAS番号 |
18703-83-8 |
|---|---|
製品名 |
Propiophenone, 2',4'-dimethoxy-3-morpholino- |
分子式 |
C15H21NO4 |
分子量 |
279.33 g/mol |
IUPAC名 |
1-(2,4-dimethoxyphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO4/c1-18-12-3-4-13(15(11-12)19-2)14(17)5-6-16-7-9-20-10-8-16/h3-4,11H,5-10H2,1-2H3 |
InChIキー |
LRMNBXLXQZOSKD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)CCN2CCOCC2)OC |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)CCN2CCOCC2)OC |
その他のCAS番号 |
18703-83-8 |
同義語 |
1-(2,4-Dimethoxyphenyl)-3-morpholino-1-propanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



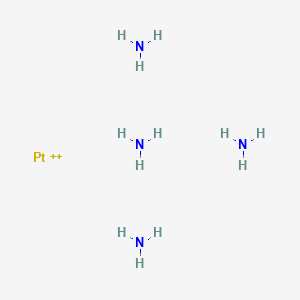
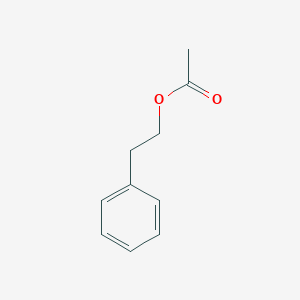
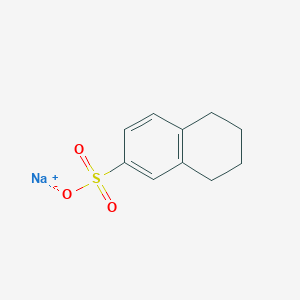
![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)
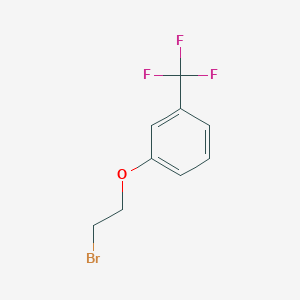
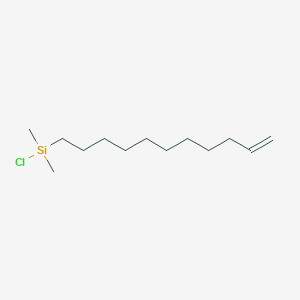
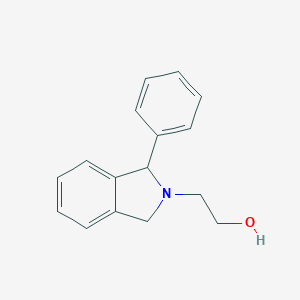
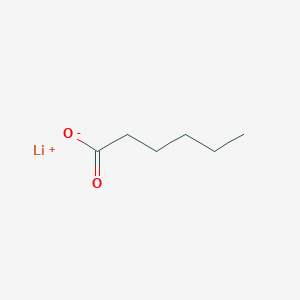
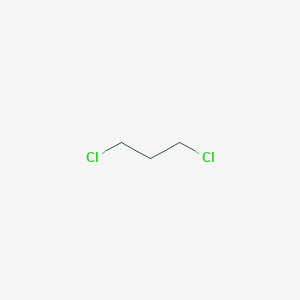
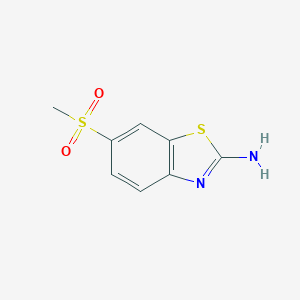
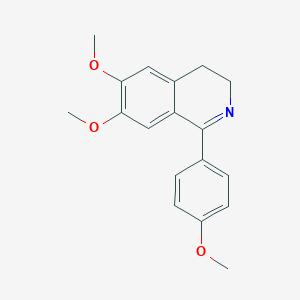
![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)

